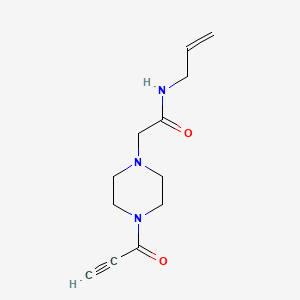
1-(2-Furylmethyl)-6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-FURYLMETHYL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDRO-2,3-QUINOXALINEDIONE is a complex organic compound known for its unique chemical structure and properties. This compound features a quinoxaline core substituted with a furylmethyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLMETHYL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDRO-2,3-QUINOXALINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(2-FURYLMETHYL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDRO-2,3-QUINOXALINEDIONE.
化学反応の分析
Types of Reactions: 1-(2-FURYLMETHYL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDRO-2,3-QUINOXALINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furylmethyl or trifluoromethyl groups, leading to the formation of substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, solvents like dichloromethane or ethanol, ambient conditions.
Major Products:
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxalines with different functional groups.
科学的研究の応用
1-(2-FURYLMETHYL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDRO-2,3-QUINOXALINEDIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-FURYLMETHYL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDRO-2,3-QUINOXALINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-FURYLMETHYL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDRO-2,3-QUINOXALINEDIONE can be compared with other similar compounds, such as:
1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE: This compound has a benzimidazole core instead of a quinoxaline core, leading to different chemical and biological properties.
1-(2-FURYLMETHYL)-3-(TRIFLUOROMETHYL)-1H-INDOLE-2-ONE: Featuring an indole core, this compound exhibits distinct reactivity and applications compared to the quinoxaline derivative.
The uniqueness of 1-(2-FURYLMETHYL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDRO-2,3-QUINOXALINEDIONE lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H9F3N2O3 |
|---|---|
分子量 |
310.23 g/mol |
IUPAC名 |
4-(furan-2-ylmethyl)-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)8-3-4-11-10(6-8)18-12(20)13(21)19(11)7-9-2-1-5-22-9/h1-6H,7H2,(H,18,20) |
InChIキー |
IAVHCMLGTOFRTC-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
![6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941470.png)

![Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B14941478.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14941481.png)
![N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B14941488.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941496.png)
![4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941501.png)
![1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one](/img/structure/B14941514.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
